Boc-alpha-methyl-3-methoxy-DL-phenylalanine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of organic solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods
While specific industrial production methods for Boc-alpha-methyl-3-methoxy-DL-phenylalanine are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Boc-alpha-methyl-3-methoxy-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for Boc deprotection .
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Boc-alpha-methyl-3-methoxy-DL-phenylalanine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-alpha-methyl-3-methoxy-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Boc-phenylalanine: Lacks the alpha-methyl and 3-methoxy substituents.
Boc-alpha-methyl-phenylalanine: Lacks the 3-methoxy substituent.
Boc-3-methoxy-phenylalanine: Lacks the alpha-methyl substituent.
Uniqueness
Boc-alpha-methyl-3-methoxy-DL-phenylalanine is unique due to the presence of both the alpha-methyl and 3-methoxy substituents, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and interaction with molecular targets, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-15(2,3)22-14(20)17-16(4,13(18)19)10-11-7-6-8-12(9-11)21-5/h6-9H,10H2,1-5H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRZRJJQGUJLHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC(=CC=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301171124 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-α-methylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301171124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-00-1 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-α-methylphenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-α-methylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301171124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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